molecular formula C15H18ClNO4 B1375821 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 1427501-69-6

2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B1375821
CAS No.: 1427501-69-6
M. Wt: 311.76 g/mol
InChI Key: ZIVWELCPNMCVLQ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound 2-(tert-butoxycarbonyl-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid possesses the molecular formula C15H18ClNO4 and a molecular weight of 311.76 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid. This nomenclature precisely describes the structural elements present in the molecule, indicating the chlorine substitution at the 5-position of the indene ring system, the tert-butoxycarbonyl protecting group attached to the amino functionality, and the carboxylic acid group at the 2-position.

The molecular architecture consists of several key structural features that contribute to its chemical properties and reactivity patterns. The core structure is built upon a 2,3-dihydro-1H-indene framework, which represents a partially saturated bicyclic system containing a fused benzene ring and a five-membered cyclopentene ring. The indene backbone provides a rigid structural foundation that influences the overall three-dimensional conformation of the molecule. The presence of the chlorine atom at the 5-position introduces electronic effects that can significantly impact the reactivity of the aromatic system, particularly affecting electrophilic substitution patterns and overall molecular stability.

The tert-butoxycarbonyl protecting group, commonly referred to as the Boc group in chemical literature, serves as a crucial functional element in the molecular design. This protecting group consists of a tert-butyl ester of carbamic acid, providing both steric bulk and electronic stabilization to the amino functionality. The bulky tert-butyl substituent creates significant steric hindrance around the nitrogen atom, which can influence conformational preferences and intermolecular interactions. The carboxylic acid functionality at the 2-position adds polar character to the molecule and provides opportunities for hydrogen bonding interactions and salt formation.

The Chemical Abstracts Service registry number for this compound is 1427501-69-6, which serves as a unique identifier in chemical databases and literature. Additional molecular identifiers include the Simplified Molecular Input Line Entry System representation and the International Chemical Identifier, which provide standardized methods for representing the molecular structure in computational chemistry applications.

Properties

IUPAC Name

5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-9-4-5-11(16)6-10(9)8-15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVWELCPNMCVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2=C(C1)C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701123872
Record name 5-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid
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Molecular Weight

311.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427501-69-6
Record name 5-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427501-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Amino-2,3-dihydro-1H-indene Derivatives

A common approach involves starting from 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid or its derivatives, followed by Boc protection of the amino group using di-tert-butyl dicarbonate ((Boc)2O). This step is typically carried out under mild basic conditions to avoid side reactions.

  • For example, protection of amino intermediates with (Boc)2O yields Boc-protected amino indene carboxylic acids, as described in related synthetic schemes for 2-amino-2,3-dihydro-1H-indene derivatives.

Alkylation and Carbonyl-Extrusion Reactions

In some synthetic routes, alkylation of Boc-protected intermediates is performed to introduce substituents or modify the core structure, followed by carbonyl-extrusion reactions to adjust the ring system or functional groups. These steps are carefully controlled to maintain the Boc protection and the carboxylic acid functionality.

Use of 5-Chloro-1-indanone and Methylcarbonate Derivatives

A patented method for related 5-chloro-2,3-dihydro-1H-indene derivatives involves:

  • Reacting 5-chloro-1-indanone with methylcarbonate and sodium hydride in toluene under reflux conditions.
  • Controlled addition of the indanone over 1.5–3 hours to optimize reaction completeness and yield.
  • Acidification with concentrated hydrochloric acid and ice to adjust pH and isolate intermediates.
  • Oxidation steps using hydrogen phosphide cumene in the presence of cinchonine to achieve chiral induction and high optical purity (80–83% ee).
  • Final isolation by filtration and washing to obtain the desired product with yields up to 78%.

This method emphasizes solvent choice (toluene), controlled addition times, temperature regulation (40–45 °C), and use of chiral auxiliaries to improve yield and enantiomeric excess.

Coupling Reactions and Amination

In related synthetic routes for indene carboxamides, Buchwald–Hartwig amination is used to couple amino intermediates with aryl bromides, followed by hydrolysis of esters to carboxylic acids. Although this is for carboxamide derivatives, the methodology is relevant for preparing amino-substituted indene carboxylic acids with Boc protection.

Comparative Data Table of Key Preparation Steps

Step Conditions/Reactants Notes/Outcome Source
Boc Protection (Boc)2O, mild base Efficient protection of amino group
Alkylation & Carbonyl-Extrusion Alkylation agents, carbonyl extrusion reagents Structural modifications maintaining Boc and acid
Salification & Acidification 5-chloro-1-indanone, methylcarbonate, NaH, HCl, ice Optimized addition time (1.5–3h), pH 2–3 acid workup
Oxidation Hydrogen phosphide cumene, cinchonine, toluene, 40–45 °C High yield (75–78%) and optical purity (80–83%)
Coupling & Amination Buchwald–Hartwig reaction, aryl bromides, t-BuOK Formation of amino-substituted indene derivatives
Amino Alcohol Coupling Boc-L-proline, ethyl chloroformate, 4-methylmorpholine Intermediate formation via amino alcohol

Research Findings and Optimization Notes

  • Yield Optimization: Controlled addition times and temperature regulation are critical for maximizing yields and minimizing side products, particularly in the salification and oxidation steps.
  • Optical Purity: Use of chiral auxiliaries like cinchonine during oxidation improves enantiomeric excess, important for biological activity.
  • Solvent Effects: Toluene is preferred for its high boiling point and inertness, facilitating reflux and oxidation without degradation.
  • Protection Strategy: Boc protection is stable under the reaction conditions used and allows for subsequent transformations without deprotection.
  • Purification: Multiple aqueous washes, brine washes, and drying over sodium sulfate are standard to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of bioactive molecules and pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.

1.1. Synthesis of Drug Candidates

One of the primary applications of 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid is in the development of drug candidates targeting various diseases. For instance:

  • Discoidin Domain Receptor Inhibitors: Research has shown that derivatives of this compound can inhibit discoidin domain receptors (DDR), which are implicated in cancer progression and fibrosis .

1.2. Anticancer Activity

Preliminary studies indicate that compounds derived from this compound exhibit promising anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Organic Synthesis

The compound is also used as an intermediate in organic synthesis due to its unique functional groups.

2.1. Reaction Pathways

The presence of both amino and carboxylic acid functionalities enables various reactions:

  • Amidation Reactions: The carboxylic acid can be converted into amides, which are crucial in synthesizing peptide-like structures.
  • Substitution Reactions: The chlorinated position allows for nucleophilic substitution, leading to diverse derivatives with potential biological activities.

Case Study 1: Synthesis of DDR Inhibitors

A study published in the Journal of Medicinal Chemistry details the synthesis of a series of 2-amino-2,3-dihydro-1H-indene derivatives that act as selective DDR1 inhibitors . The research highlights the modification of the Boc group to enhance solubility and bioavailability.

CompoundActivityReference
This compoundInhibitor
Related Indene DerivativeAnticancer

Case Study 2: Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial efficacy of various indene derivatives, including those derived from this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in antibiotic development.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid is primarily related to its ability to act as a protected amine. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical and chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Substituted Halogen Derivatives

Compound Name Molecular Formula Substituents Key Features Applications/References
Target Compound C15H19ClNO4 5-Cl, Boc-amine, COOH Boc-protected amine enhances synthetic versatility; discontinued commercially . Pharmaceutical intermediates .
2-Amino-5-bromo-... hydrochloride C10H11BrClNO2 5-Br, NH2, COOH (HCl salt) Unprotected amine as hydrochloride; 100% purity in safety data sheets . Preclinical studies; potential API precursor .
5-Chloro-... methyl ester (Indoxacarb intermediate) C12H11ClO3 5-Cl, COOCH3 Key intermediate for the pesticide Indoxacarb; synthesized via Friedel-Crafts acylation (53% yield) . Agrochemical synthesis .

Key Observations :

  • Halogen Position : Chlorine at position 5 is conserved in the target compound and Indoxacarb intermediate, influencing electronic properties and binding affinity in biological targets .
  • Amine Protection : The Boc group in the target compound contrasts with the unprotected amine in the bromo analog, which requires handling under inert conditions due to reactivity .

Ester and Hydrochloride Derivatives

Compound Name Molecular Formula Functional Groups Synthesis Yield/Purity References
Ethyl 2-(Boc-amino)-5-chloro-... carboxylate C17H22ClNO4 Boc-amine, COOEt Not reported; structurally related to target compound .
Ethyl 2-amino-5-chloro-... hydrochloride C12H14ClNO2 NH2, COOEt (HCl salt) Hydrochloride salt improves crystallinity; used in API synthesis .

Key Observations :

  • Ester vs. Carboxylic Acid : Ester derivatives (e.g., ethyl or methyl) are often intermediates, converted to carboxylic acids via hydrolysis. The target compound’s free COOH group enhances solubility in aqueous media, critical for biological assays .
  • Salt Forms : Hydrochloride salts (e.g., ) improve stability and handling compared to Boc-protected amines, which require acidic deprotection .

Pharmacologically Active Analogs

Compound Name Target/Activity Structural Differences Clinical Relevance References
N-[(4-chlorophenyl)amino]carbonyl-... sulfonamide (LY186641) Antineoplastic agent Sulfonamide group, diarylsulfonylurea core Phase I trials halted due to methemoglobinemia .
2-{4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-... carboxylic acid LPAR1 antagonist Benzamido substituent, methoxy groups Preclinical development for fibrosis .

Key Observations :

  • Bioisosteric Replacements : The target compound’s indene-carboxylic acid scaffold is retained in LY186641 and LPAR1 antagonists, but substituents dictate target specificity. For example, sulfonamide groups in LY186641 confer antineoplastic activity but introduce toxicity risks .
  • Boc Group Utility: The Boc protection in the target compound allows modular incorporation into larger molecules, as seen in Scheme 2 of cannabinoid receptor ligand synthesis .

Biological Activity

2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functional group and a chloro substituent on the indene ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly as a precursor in the synthesis of more complex molecules with therapeutic applications.

  • IUPAC Name : 2-((tert-butoxycarbonyl)amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid
  • Molecular Formula : C₁₅H₁₈ClN₁O₄
  • Molecular Weight : 311.77 g/mol
  • CAS Number : 1427501-69-6

Research indicates that derivatives of this compound may exhibit inhibitory effects on discoidin domain receptor 1 (DDR1), which plays a significant role in various pathological conditions, including cancer and fibrosis. The planar configuration of the indene structure is believed to enhance interactions with biological targets, potentially improving binding affinity and specificity.

Interaction Studies

Studies have employed techniques such as surface plasmon resonance and molecular docking simulations to investigate the binding affinity of this compound to DDR1 and other receptors. These studies are crucial for elucidating its mechanism of action and potential therapeutic effects.

Inhibition of DDR1

A notable study explored the biological activity of compounds structurally similar to this compound. The findings suggested that these compounds could inhibit DDR1 activity, which is implicated in tumor progression and fibrosis. The study utilized various assays to measure the inhibitory effects and established a correlation between structural features and biological activity.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acidFluorine substituent instead of chlorinePotentially different biological activity profile
2-Amino-5-chloro-2,3-dihydro-1H-indeneLacks carboxylic acid functionalityMay exhibit different reactivity
Ethyl 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indeneEthyl ester instead of carboxylic acidDifferent solubility and reactivity

This comparative analysis highlights how variations in substituents can influence biological activity and reactivity profiles.

Synthesis Pathway

The synthesis of this compound typically involves several steps, which may vary based on specific laboratory techniques. The general pathway includes:

  • Formation of Indene Derivative : Starting from readily available indene derivatives.
  • Chlorination : Introduction of the chloro group through electrophilic aromatic substitution.
  • Boc Protection : Use of di-tert-butyl dicarbonate (Boc₂O) for the protection of the amino group.
  • Carboxylation : Introducing the carboxylic acid functionality via appropriate carboxylation methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid?

  • Methodology :

  • Step 1 : Start with indane-2-carboxylic acid derivatives (CAS: 25177-85-9) as the core scaffold. Introduce the Boc-protected amino group via nucleophilic substitution or amide coupling under anhydrous conditions .
  • Step 2 : Chlorination at the 5-position can be achieved using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .
  • Validation : Confirm purity (>95%) using HPLC and structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How to confirm the stereochemical integrity of the Boc-protected amino group in this compound?

  • Methodology :

  • Use X-ray crystallography to resolve the spatial arrangement of the Boc group and indane backbone.
  • Circular Dichroism (CD) Spectroscopy : Compare experimental CD spectra with computational models (e.g., DFT-optimized structures) to detect chiral anomalies .
  • Reference Data : The IUPAC name (2,3-dihydro-1H-indene-2-carboxylic acid) and SMILES string (OC(=O)C1CC2=CC=CC=C2C1) provide a baseline for stereochemical validation .

Advanced Research Questions

Q. What strategies mitigate racemization during Boc deprotection in aqueous environments?

  • Methodology :

  • Acid-Labile Alternatives : Replace trifluoroacetic acid (TFA) with milder acids like formic acid in dichloromethane to minimize racemic byproducts .
  • Enzymatic Resolution : Use Bacillus cereus WZZ006 (or similar strains) for stereoselective hydrolysis of racemic intermediates, achieving enantiomeric excess (e.e.) >93% .
  • Kinetic Analysis : Monitor reaction progress via chiral HPLC (Chiralpak IA column, hexane/isopropanol) to optimize deprotection time and temperature .

Q. How does the 5-chloro substitution influence binding affinity in kinase inhibition studies?

  • Case Study : Analogous indane-carboxylic acid derivatives (e.g., DDR1 inhibitors) show that electron-withdrawing groups (e.g., Cl) enhance binding to hydrophobic kinase pockets.

  • Experimental Data : A related compound (7f) achieved a DDR1 Kd of 5.9 nM, attributed to chloro-substitution improving hydrophobic interactions .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding poses of chloro vs. non-chloro derivatives .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 3–9) at 25°C and 40°C for 72 hours.
  • Analysis : Quantify degradation products via LC-MS. The Boc group is prone to hydrolysis at pH < 3, while the indane core remains stable up to 60°C .

Key Research Considerations

  • Synthetic Challenges : Steric hindrance at the 2-position complicates Boc-group introduction; microwave-assisted synthesis may improve yields .
  • Biological Relevance : The compound’s indane scaffold is structurally analogous to bioactive molecules targeting DDR1 and other kinases, making it a candidate for structure-activity relationship (SAR) studies .
  • Safety : Classified as an irritant (GHS Category 2); use PPE and handle in a fume hood .

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